3-Amino-4,5-dihydroisoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

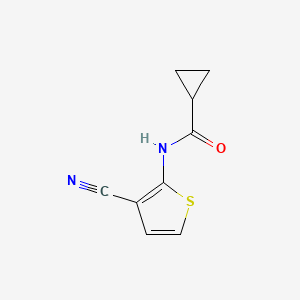

3-Amino-4,5-dihydroisoxazole is a derivative of isoxazoline, a class of five-membered heterocyclic chemical compounds . Isoxazolines contain one atom each of oxygen and nitrogen which are located adjacent to one another . They are structural isomers of the more common oxazolines .

Synthesis Analysis

Isoxazolines are generally produced by the 1,3-dipolar cycloaddition of nitrile oxides with alkenes . This has been applied in a diastereoselective manner in the synthesis of epothilones . 3-isoxazolines are prepared from 2-isoxazolines via their N-methylation to form 2-isoxazolinium salts, followed by nucleophilic attack and deprotonation .Molecular Structure Analysis

The molecular structure of isoxazolines includes a five-membered ring with one atom each of oxygen and nitrogen which are located adjacent to one another . The location of the double bond can vary, resulting in different isomers .Chemical Reactions Analysis

4,5-Dihydroisoxazoles having a proton at the C3-position easily undergo isomerization under the influence of a base to generate β-hydroxynitriles . These heterocycles can also be converted to the corresponding amino alcohols through reduction of internal oxime functionality .科学的研究の応用

Catalytic Hydrogenation

The compound 3-Amino-4,5-dihydroisoxazole has been studied in the context of catalytic hydrogenation. Research demonstrates that the palladium-on-carbon assisted hydrogenolysis of substituted 3-(2-nitrophenyl)isoxazoles leads to the reduction of the nitro group to the amino group with ring closure to yield substituted 4-aminoquinolines. However, similar hydrogenation of 3-(nitrophenyl)-4,5-dihydroisoxazoles results in the reduction of the nitro group only, conserving the dihydroisoxazole ring and yielding 3-(aminophenyl)-4,5-dihydroisoxazoles (Singh et al., 2006).

Inhibition of Human Transglutaminase 2

3-Amino-4,5-dihydroisoxazole derivatives have been identified as selective inhibitors of human transglutaminase 2 (TG2), an enzyme implicated in the pathogenesis of various disorders like Celiac Sprue and certain cancers. Studies indicate that these compounds show high specificity and efficiency in TG2 inhibition, along with promising pharmacokinetic and pharmacodynamic properties, making them valuable in biomedical research (Choi et al., 2005).

Biodegradation of Pharmaceuticals

In environmental sciences, 3-Amino-4,5-dihydroisoxazole is relevant in the study of biodegradation of pharmaceuticals. Certain bacteria show the ability to degrade sulfamethoxazole, a common medication, resulting in the formation of by-products like 3-amino-5-methylisoxazole. Understanding the mechanisms of this degradation process is vital for ecological management and bioremediation of contaminated sites (Mulla et al., 2018).

将来の方向性

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significant biological activities, it’s imperative to develop new synthetic strategies and design new isoxazole derivatives . This could lead to the development of clinically viable drugs using this information .

特性

IUPAC Name |

4,5-dihydro-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-3-1-2-6-5-3/h1-2H2,(H2,4,5) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZOKPQZEPSMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4,5-dihydroisoxazole | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2730851.png)

![Ethyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2730852.png)

![(11Z)-11-[(3-methoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2730862.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2730863.png)